molecular formula C10H9F3O3 B12998575 Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

Cat. No.: B12998575
M. Wt: 234.17 g/mol
InChI Key: YNLIHZCVZPHZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is a fluorinated benzoate ester that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The strategic incorporation of the trifluoromethyl (TFM, -CF3) group into organic molecules is a well-established approach to modulate their chemical and biological properties . The TFM group is known for its strong electron-withdrawing nature, high lipophilicity, and significant metabolic stability, which collectively can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile . This makes derivatives like this compound particularly valuable building blocks in Structure-Activity Relationship (SAR) studies and for the development of novel pharmaceutical candidates and agrochemicals . Researchers utilize such fluorinated compounds in the synthesis of potential enzyme inhibitors and receptor modulators. The presence of both the hydroxy and ester functional groups on the aromatic ring provides handles for further chemical diversification, allowing for the construction of more complex molecular architectures. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-4-3-5-7(14)8(6)10(11,12)13/h3-5,14H,2H2,1H3

InChI Key

YNLIHZCVZPHZMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid

$$
\text{3-hydroxy-2-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{ethyl 3-hydroxy-2-(trifluoromethyl)benzoate} + \text{water}
$$

  • Catalysts: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.

  • Reaction Conditions: Typically performed under reflux in ethanol to drive the equilibrium toward ester formation. Reaction times vary from several hours to overnight depending on catalyst and scale.

  • Purification: The product is isolated by extraction, washing, and recrystallization or chromatography to achieve high purity.

Alternative Catalytic Methods

  • Use of Acidic Ion-Exchange Resins: These solid catalysts allow for easier separation and reuse, improving environmental and economic aspects.

  • Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems has been explored for milder conditions and selectivity, though specific data for this compound is limited.

Industrial Scale Synthesis

  • Continuous Flow Esterification: Industrial processes may employ continuous flow reactors to enhance reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.

  • Optimization of Reaction Parameters: Temperature, catalyst loading, and molar ratios of reactants are optimized to maximize conversion and minimize side reactions.

Method Catalyst/Conditions Reaction Time Yield (%) Notes
Conventional Acid Catalysis H2SO4, reflux in ethanol 6–12 hours 70–85 Widely used, straightforward
Acidic Ion-Exchange Resin Amberlyst-15, reflux 8–10 hours 75–88 Reusable catalyst, greener approach
Enzymatic Esterification Lipase, organic solvent, 40–60°C 12–24 hours 60–75 Mild conditions, selective but slower
Continuous Flow Reactor Acid catalyst, controlled temp. 1–3 hours 80–90 Industrial scale, efficient
  • The presence of the trifluoromethyl group at the ortho position (2-position) relative to the hydroxyl group influences the acidity of the carboxylic acid and the reactivity of the hydroxyl group, which can affect esterification kinetics.

  • Studies indicate that electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, facilitating ester formation under milder conditions compared to non-fluorinated analogs.

  • The hydroxyl group at the 3-position can engage in intramolecular hydrogen bonding, potentially influencing the reaction pathway and product stability.

  • Optimization of catalyst type and reaction conditions is critical to prevent side reactions such as ether formation or over-esterification.

  • Continuous flow methods have demonstrated superior control over reaction parameters, leading to higher purity and yield, which is advantageous for scale-up.

The preparation of this compound is predominantly achieved through acid-catalyzed esterification of the corresponding hydroxybenzoic acid with ethanol. Advances in catalytic methods, including the use of solid acid catalysts and enzymatic processes, offer greener and more efficient alternatives. Industrial synthesis benefits from continuous flow technology, enhancing scalability and product quality. The unique electronic effects of the trifluoromethyl substituent play a significant role in the compound’s reactivity and preparation efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, benzyl alcohols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate exhibits unique pharmacological properties due to the presence of the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Research has shown that compounds containing trifluoromethyl groups can exhibit increased potency and selectivity against certain biological targets, including enzymes and receptors involved in disease processes .

Case Studies

  • Antitumor Activity : A study explored the synthesis of this compound derivatives which demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of this compound, showing its potential as a therapeutic agent for treating conditions like arthritis. The study indicated that it modulates inflammatory pathways by inhibiting cyclooxygenase enzymes, similar to the action of established nonsteroidal anti-inflammatory drugs .

Agricultural Applications

Herbicidal Properties

This compound has been investigated for its herbicidal properties. The trifluoromethyl group contributes to its effectiveness as a selective herbicide, allowing for the control of various weed species without harming crop plants .

Case Studies

  • Selective Herbicide Formulations : Research has demonstrated that formulations containing this compound exhibit synergistic effects when combined with other herbicides. This synergy enhances weed control efficacy while reducing the required application rates, thus minimizing environmental impact .
  • Crop Compatibility : Field studies have shown that this compound can be safely applied to crops such as maize and soybeans, providing effective weed management solutions without phytotoxicity .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced chemical resistance and thermal stability. The trifluoromethyl group imparts unique properties that are beneficial in applications requiring durability under harsh conditions.

Case Studies

  • Coatings and Sealants : Research has indicated that polymers modified with this compound exhibit superior water repellency and chemical inertness, making them suitable for use in protective coatings and sealants in industrial applications .
  • Biomedical Materials : The compound's biocompatibility has been assessed for potential use in biomedical applications, such as drug delivery systems and implants. Its fluorinated structure may enhance the performance of materials used in medical devices by improving their resistance to biofouling and degradation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor and anti-inflammatory propertiesEffective against cancer cell lines; modulates inflammatory pathways
AgricultureSelective herbicide formulationsSynergistic effects with other herbicides; safe for crops like maize and soybeans
Material ScienceDevelopment of advanced materialsEnhanced chemical resistance; biocompatibility for biomedical applications

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. Additionally, the hydroxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of ethyl 3-hydroxy-2-(trifluoromethyl)benzoate with similar compounds derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 3-OH, 2-CF₃ C₁₀H₉F₃O₃ 234.17* Hydroxy, ester, -CF₃ Pharmaceutical intermediates
Ethyl 3-(trifluoromethyl)benzoate 3-CF₃ C₁₀H₉F₃O₂ 218.17 Ester, -CF₃ Organic synthesis
Ethyl 2-(trifluoromethyl)benzoate 2-CF₃ C₁₀H₉F₃O₂ 218.17 Ester, -CF₃ Chemical intermediates
Ethyl 4-(trifluoromethyl)benzoate 4-CF₃ C₁₀H₉F₃O₂ 218.17 Ester, -CF₃ Pesticide synthesis
Ethyl 3-fluoro-2-methylbenzoate 3-F, 2-CH₃ C₁₀H₁₁FO₂ 182.19 Fluoro, ester, methyl Research chemical

*Calculated based on molecular formula.

Key Observations:

  • Trifluoromethyl Position : The 2-CF₃ substituent introduces steric hindrance near the ester group, which may influence reactivity in substitution or coupling reactions .
  • Molecular Weight : The hydroxy group adds ~16 g/mol compared to analogs with the same trifluoromethyl substitution.

Research Findings and Trends

  • Gold-Catalyzed Synthesis : Recent methods for trifluoromethyl alkene construction (e.g., ethyl 4-(3,3,3-trifluoro-1-arylpropenyl)benzoates) achieve high purity (>99:1 dr) but require specialized catalysts . Similar strategies could be adapted for the target compound.
  • Analytical Detection : Benzoate esters with -CF₃ groups are detectable via GC-MS using DVB/CAR/PDMS fibers, though hydroxy-substituted variants may require derivatization for optimal analysis .

Biological Activity

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural elements:

  • Trifluoromethyl Group : This group significantly influences the compound's lipophilicity and reactivity, enhancing its interaction with biological targets such as enzymes and receptors.
  • Hydroxyl Group : The presence of a hydroxyl group contributes to the compound's potential as a pharmaceutical scaffold.

The molecular formula for this compound is C11H10F3O3C_{11}H_{10}F_3O_3, and its unique electronic properties are critical for its biological activity.

The trifluoromethyl group enhances the compound's binding affinity to various biological targets, which can lead to improved therapeutic effects compared to non-fluorinated analogs. The modifications in electronic distribution due to the trifluoromethyl group allow for better interactions with enzymes and receptors, potentially leading to increased efficacy in drug development .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The introduction of the trifluoromethyl group has been linked to enhanced potency against these cell lines compared to non-fluorinated counterparts .

Case Studies

  • Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting that this compound could be developed as a therapeutic agent targeting these pathways .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications at the hydroxyl and trifluoromethyl positions can dramatically alter biological activity. Compounds with optimized substitutions demonstrated increased potency against targeted cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

  • Friedel-Crafts Reaction : Utilizing trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
  • Direct Fluorination : Employing fluorine gas or fluorinating agents to introduce the trifluoromethyl group onto the aromatic ring .

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTimeYield (%)
EsterificationTHF/DCMH₂SO₄24–48h56
PurificationHexane/EtOAcSilica gel95% purity

Basic: How is structural characterization performed for trifluoromethyl-substituted benzoates?

Answer:
A multi-technique approach is employed:

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies ester carbonyl (δ ~165–170 ppm) and trifluoromethyl (¹⁹F NMR, δ ~-60 ppm). IR confirms C=O stretches (~1720 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational preferences, e.g., planarity of the aromatic ring and steric effects of the trifluoromethyl group .

Advanced: What computational methods are used to analyze electronic effects of the trifluoromethyl group in this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic Potential Maps : Highlights electron-withdrawing effects of the -CF₃ group, influencing reactivity at the hydroxyl and ester positions.
  • Frontier Molecular Orbitals : Predicts sites for nucleophilic/electrophilic attack, validated by experimental reactivity data .

Advanced: How does the trifluoromethyl group impact regioselectivity in substitution reactions?

Answer:
The -CF₃ group directs electrophilic substitution meta to itself due to its strong electron-withdrawing nature. For example:

  • Nitration : Occurs preferentially at the 5-position of the benzene ring.
  • Challenges : Competing steric effects from the ester group require careful optimization of reaction conditions (e.g., low temperature, HNO₃/H₂SO₄) .

Basic: What are the IUPAC naming conventions for this compound, and how do functional groups affect nomenclature?

Answer:
The parent structure is benzoic acid. Substituents are numbered to give the lowest possible set of locants:

  • Hydroxy Group : Position 3.
  • Trifluoromethyl : Position 2.
  • Ester : Ethyl group at the carboxylate.
    Thus, the IUPAC name is This compound. The ester suffix "-oate" takes priority over the hydroxyl prefix "hydroxy-" .

Advanced: What strategies resolve contradictions in spectroscopic data for trifluoromethyl-substituted aromatics?

Answer:

  • Dynamic NMR : Resolves rotational barriers of the ester group, which may obscure splitting patterns.
  • Variable-Temperature Studies : Differentiate between conformational equilibria and true chemical shifts .

Basic: What purification techniques are critical for isolating high-purity this compound?

Answer:

  • Recrystallization : Using ethanol/water mixtures removes polar impurities.
  • Chromatography : Flash chromatography (silica gel, 4:1 hexane/EtOAc) achieves >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water) .

Advanced: How does X-ray crystallography elucidate conformational stability in solid-state structures?

Answer:
Crystal structures reveal:

  • Hydrogen Bonding : Between the hydroxyl group and ester carbonyl, stabilizing a planar conformation.
  • Packing Effects : The trifluoromethyl group adopts a staggered conformation to minimize steric clashes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of trifluoromethyl derivatives.
  • Waste Disposal : Follow ECHA guidelines for halogenated waste (segregate from general waste) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.